Decyl 4-hydroxybenzoate
Overview
Description
. It is a long-chain ester of 4-hydroxybenzoic acid and decanol. This compound is widely used in the cosmetic and pharmaceutical industries due to its antimicrobial properties.
Mechanism of Action
Target of Action
Decyl 4-hydroxybenzoate, a derivative of 4-hydroxybenzoic acid (4-HBA), primarily targets enzymes such as p-hydroxybenzoate hydroxylase and chorismate pyruvate-lyase . These enzymes play crucial roles in the metabolism of aromatic compounds.
Mode of Action
The interaction of this compound with its targets results in the conversion of 4-HBA into other compounds. For instance, 4-HBA is hydroxylated by p-hydroxybenzoate hydroxylase to form protocatechuate . In another pathway, chorismate pyruvate-lyase converts 4-HBA into other metabolites .
Biochemical Pathways
This compound affects several biochemical pathways. The compound is involved in the ubiquinone biosynthesis metabolic pathway . In this pathway, 4-HBA is converted into protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle.
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, its involvement in the ubiquinone biosynthesis pathway can influence the production of ubiquinone, a vital component of the electron transport chain in mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl 4-hydroxybenzoate can be synthesized through the esterification reaction between 4-hydroxybenzoic acid and decanol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified to obtain the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using similar esterification processes. Advanced techniques, such as continuous flow reactors, may be employed to enhance efficiency and yield. The purity of the final product is ensured through various purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: Decyl 4-hydroxybenzoate can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking the ester bond using a strong base or acid, such as sodium hydroxide or hydrochloric acid, under heating conditions.
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: The hydrolysis of this compound yields 4-hydroxybenzoic acid and decanol.
Oxidation: Oxidation reactions can produce various oxidized derivatives of the compound.
Reduction: Reduction reactions typically result in the formation of decyl alcohol and other reduced derivatives.
Scientific Research Applications
Decyl 4-hydroxybenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in biological studies to investigate its antimicrobial properties and its effects on microbial growth.
Medicine: this compound is used in the formulation of pharmaceuticals and personal care products due to its preservative properties.
Industry: It is utilized in the production of cosmetics, skin care products, and other consumer goods to prevent microbial contamination.
Comparison with Similar Compounds
Methylparaben
Propylparaben
Butylparaben
Ethylparaben
Properties
IUPAC Name |
decyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13,18H,2-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMXJVUYXPXLPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219971 | |
Record name | Benzoic acid, p-hydroxy-, decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69679-30-7 | |
Record name | Decyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69679-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069679307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 69679-30-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, p-hydroxy-, decyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80219971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECYL 4-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8Q769CYF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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